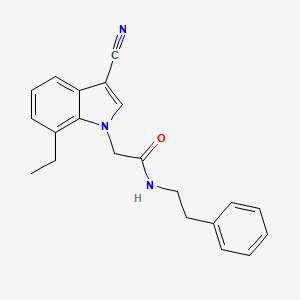
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as CYM-53093, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Wirkmechanismus
The exact mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that it may act as a G protein-coupled receptor (GPCR) modulator, particularly for the dopamine receptor D3 subtype. It may also affect other signaling pathways, such as the cyclic AMP (cAMP) pathway.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function. It may also affect the levels of neurotransmitters in the brain, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and the development of more potent and selective analogs. It may also be studied in combination with other drugs for synergistic effects. Additionally, its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, may be explored.
Conclusion:
In conclusion, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 3-cyano-7-ethyl-1H-indole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to increase the yield and purity of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide.
Eigenschaften
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-17-9-6-10-19-18(13-22)14-24(21(17)19)15-20(25)23-12-11-16-7-4-3-5-8-16/h3-10,14H,2,11-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUUAWYFVGCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


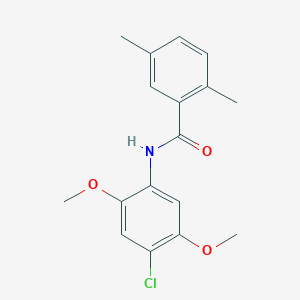
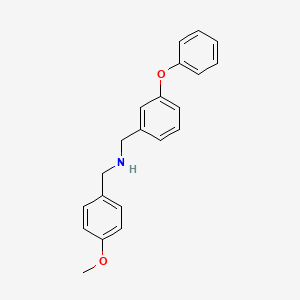
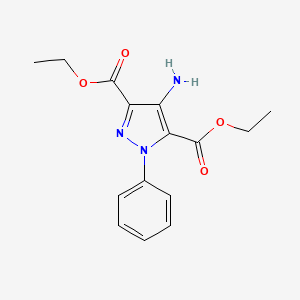


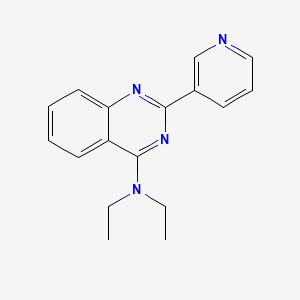
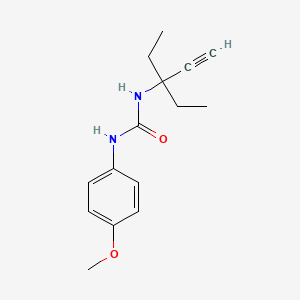

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)